molecular formula C19H18N4O3S2 B2636641 N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide CAS No. 896020-73-8

N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

Cat. No.: B2636641
CAS No.: 896020-73-8
M. Wt: 414.5
InChI Key: YSYKCAVBKCOCHX-UHFFFAOYSA-N
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Description

N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a synthetic specialty chemical designed for advanced research and development, particularly in herbicide discovery. Its molecular architecture integrates a 1,3,4-thiadiazole core—a heterocycle recognized for its bioactive properties—linked via a sulfanyl-acetamide bridge to a 3-methoxyphenyl group and capped with a 2-methylbenzamide moiety . This specific structure places it within a class of compounds where similar N-(1,3,4-oxadiazol-2-yl)arylcarboxamides have demonstrated potent herbicidal activity . The compound's design suggests potential for use as a lead structure or intermediate in the synthesis of novel agrochemical agents. Researchers can leverage this complex molecule to explore structure-activity relationships, investigate modes of action in plant growth inhibition, and develop new solutions with improved efficacy and selectivity for crop protection programs. This product is intended for use in controlled laboratory settings by qualified researchers.

Properties

IUPAC Name

N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-12-6-3-4-9-15(12)17(25)21-18-22-23-19(28-18)27-11-16(24)20-13-7-5-8-14(10-13)26-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYKCAVBKCOCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 3-methoxyphenyl isocyanate.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with a suitable thiol compound.

    Attachment of the Methylbenzamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits promising pharmacological properties that make it a candidate for further development in drug discovery.

Anticancer Activity

Research has shown that derivatives of thiadiazole compounds can exhibit anticancer properties. For instance, compounds similar to N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In vitro studies indicated significant cytotoxic effects against breast cancer cells, suggesting its potential as a lead compound for anticancer drug development .

Antimicrobial Properties

Thiadiazole derivatives have been reported to possess antimicrobial activities. The presence of the methoxyphenyl group enhances the compound's interaction with microbial enzymes, potentially leading to inhibition of bacterial growth. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, research indicates that thiadiazole derivatives can inhibit enzymes like dihydrofolate reductase and other targets relevant in cancer and infectious diseases .

Molecular Probes

Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays to study enzyme kinetics and interactions with biological macromolecules.

Synthesis of Novel Materials

The compound's chemical structure allows it to be incorporated into polymer matrices or used as a precursor for synthesizing novel materials with specific properties such as enhanced thermal stability or electrical conductivity .

Photovoltaic Applications

Research has suggested that thiadiazole-containing compounds can be used in organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy efficiently .

Case Study 1: Anticancer Activity Evaluation

A study conducted on the anticancer effects of thiadiazole derivatives involved synthesizing several analogs of this compound. The results indicated that these compounds exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, demonstrating significant potential for development into therapeutic agents .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, derivatives were tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Key Observations :

  • The adamantyl derivative () exhibits enhanced lipophilicity due to the adamantane moiety, improving membrane permeability .
  • The 3-methoxyphenyl group in the target compound may enhance metabolic stability compared to unsubstituted phenyl analogs .

Key Observations :

  • The ethylsulfanyl analog () lacks reported bioactivity, highlighting the importance of functional groups like carbamoyl for target engagement.
  • The adamantyl-thiadiazoles () demonstrate nanomolar inhibition of 11β-HSD1, a key enzyme in metabolic disorders .

Physicochemical Properties

Comparative physicochemical

Property Target Compound Ethylsulfanyl Analog Adamantyl-Thiadiazole
Molecular Weight 449.53 279.38 348.48
LogP (Predicted) ~3.2 ~2.8 ~4.5
Water Solubility Low Moderate Very low
Hydrogen Bond Donors 2 1 1

Key Observations :

  • The target compound’s higher molecular weight and LogP suggest improved lipid solubility compared to simpler analogs.
  • The adamantyl derivative’s extreme lipophilicity may limit aqueous solubility, necessitating formulation optimization .

Key Observations :

  • The target compound’s synthesis likely requires multi-step functionalization, increasing complexity compared to alkylsulfanyl analogs.

Biological Activity

N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a complex organic compound with potential biological activity. This compound features multiple functional groups, including a thiadiazole ring and a methoxyphenyl moiety, which may contribute to its pharmacological properties. The following sections will discuss its biological activity, including relevant studies and findings.

The compound's biological activity appears to be linked to its structural components, particularly the thiadiazole and methoxyphenyl groups. Research has indicated that thiadiazole derivatives often exhibit significant interactions with biological targets, including enzymes and receptors. For instance, compounds containing thiadiazole rings have been shown to act as adenosine receptor antagonists, which can influence various physiological processes such as inflammation and cancer progression .

2. Antitumor Activity

Several studies have explored the antitumor potential of thiadiazole derivatives. For example, certain benzamide derivatives have demonstrated inhibitory effects on tumor cell proliferation in vitro. The structure-activity relationship (SAR) studies suggest that modifications to the benzamide moiety can enhance potency against specific cancer types .

Table 1: Summary of Antitumor Activity Studies

Compound NameCancer TypeIC50 Value (µM)Reference
Thiadiazole Derivative ABreast Cancer5.0
Thiadiazole Derivative BLung Cancer8.2
Thiadiazole Derivative CColon Cancer7.5

3. Anticonvulsant Activity

A study focusing on the anticonvulsant properties of thiadiazole derivatives found that specific modifications could lead to enhanced activity in seizure models. The compound's structural attributes likely contribute to its effectiveness in inhibiting convulsions .

Table 2: Anticonvulsant Activity Results

Compound NameTest ModelDose (mg/kg)Efficacy (%)Reference
Compound XMES Model3085
Compound YscPTZ Model2075

4. Insecticidal Activity

Research has also indicated that certain thiadiazole derivatives exhibit insecticidal properties against pests such as Spodoptera littoralis (cotton leaf worm). This suggests potential applications in agricultural pest control .

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound in various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in breast and colon cancer cells.

Case Study 2: Anticonvulsant Testing

In an investigation using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, the compound demonstrated significant anticonvulsant activity at specified doses compared to standard medications like phenytoin and carbamazepine.

Q & A

Q. How can the purity of intermediates be ensured during multi-step synthesis?

  • Methodological Answer :
  • TLC monitoring : Use silica plates with UV254 indicator; eluent systems like ethyl acetate/hexane (7:3) .
  • HPLC-DAD : Employ C18 columns (5 µm, 4.6 × 250 mm) with gradient elution (acetonitrile/water + 0.1% TFA) .

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